4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine
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Overview
Description
“4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine” is a complex organic compound. It appears to contain an amino group (-NH2), a fluorosulfonyloxy group (-OSO2F), a phenyl group (a ring of 6 carbon atoms), and a morpholine group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring. The exact structure would depend on the specific locations of each group on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group, for example, is a common site of reactivity in many chemical reactions. The fluorosulfonyloxy group could also be reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial Activity
A study by (Janakiramudu et al., 2017) explored the synthesis of new sulfonamides and carbamates using 3-fluoro-4-morpholinoaniline, a derivative related to 4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine. These compounds exhibited potent antimicrobial activity, with some derivatives showing promising results in the minimum inhibitory concentration range of 6.25–25.0 µg/mL.
Biochemical Applications
A study by (Liu et al., 2021) focused on genetically introducing novel chemical bonds into proteins using aryl fluorosulfates, which are closely related to the sulfonamide structure of this compound. The study emphasized the biocompatibility and multitargeting capability of these compounds in biochemical research and protein engineering.
Polymer Science
In the field of polymer science, (Bloom and Sheares, 2001) synthesized and characterized poly(4‘-fluoro-2,5-diphenyl sulfone) via aromatic substitution, which is relevant to the sulfone and fluorine chemistry of this compound. This study contributes to the understanding of the synthesis and application of sulfone-based polymers.
Drug Metabolism Studies
In drug metabolism, (Zmijewski et al., 2006) demonstrated the application of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research highlights the role of sulfonamides in drug metabolism and biocatalysis.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(3-amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6S2/c11-21(16,17)19-10-2-1-8(7-9(10)12)20(14,15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTNDNZNCQQWHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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